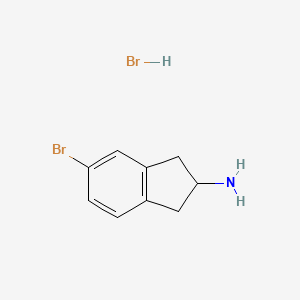
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
Overview
Description
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (5-Bromo-2,3-dihydro-1H-inden-2-amine HBr) is an organic compound with a molecular formula of C9H10Br2N. It is a white, crystalline solid that is soluble in water and polar organic solvents. 5-Bromo-2,3-dihydro-1H-inden-2-amine HBr is widely used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Scientific Research Applications
Biogenic Amines and Food Safety
Biogenic amines, including compounds structurally similar to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, play significant roles in food safety and quality. These non-volatile amines, formed by decarboxylation of amino acids, are crucial in determining the safety and quality of fish products. Histamine, cadaverine, and putrescine are particularly significant, with histamine associated with scombroid food poisoning. Understanding the relationships between these amines can explain the mechanism of such poisoning and assure the safety of fish products (Bulushi et al., 2009).
Advanced Oxidation Processes for Hazardous Compound Degradation
The degradation of nitrogen-containing compounds, such as amines, is challenging due to their resistance to conventional processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the overall treatment schemes for water and wastewater. These processes are particularly crucial for treating contaminants at low concentrations, which is relevant for compounds structurally related to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (Bhat & Gogate, 2021).
Chemically Reactive Surfaces for Biomolecule Immobilization
The fabrication of chemically reactive surfaces, such as those containing amine groups similar to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, is crucial for the covalent immobilization of biomolecules. These surfaces have wide applications in bio-interface applications, including cell colonization and the attachment of biologically active molecules. The aging of such surfaces, leading to the disappearance of amine groups, is a significant consideration in their application (Siow et al., 2006).
Serotonin Receptors and Psychiatric Disorders
The role of serotonin (5-HT) and its receptors, which could be structurally related to compounds like 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, is critical in understanding psychiatric disorders and the mechanism of action of mood stabilizers. The diversity of 5-HT receptors allows for a wide range of effects in the nervous system, contributing to the complexity of mood disorders and their treatment (Peroutka, 1994).
CO2 Capture by Aqueous Amines
Computational modeling and simulation studies focus on the interaction between carbon dioxide and aqueous amines, which are structurally similar to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide. These studies are crucial for understanding the mechanisms of CO2 capture and the design of more efficient agents for environmental management. The focus on high-level quantum chemical methods provides insights into the reactions and potential improvements in carbon capture technologies (Yang et al., 2017).
properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNGAALXGMXZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479855 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide | |
CAS RN |
321352-52-7 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

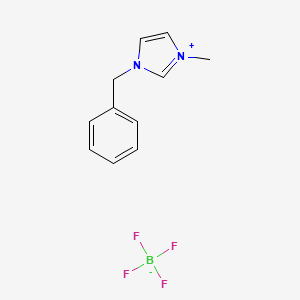
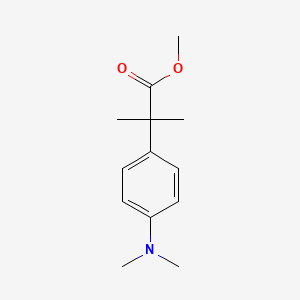
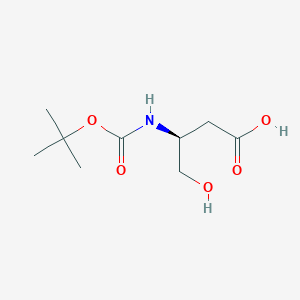
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
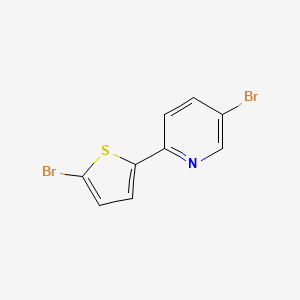
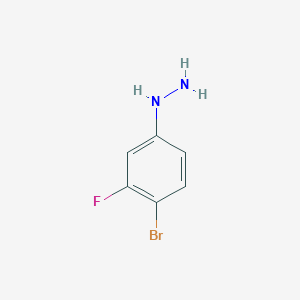
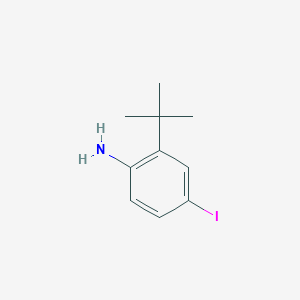
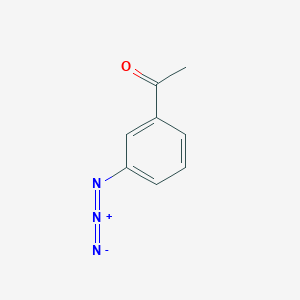
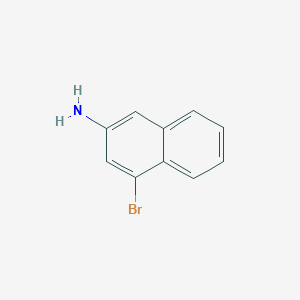
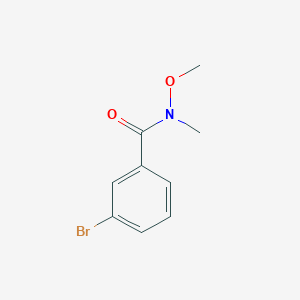
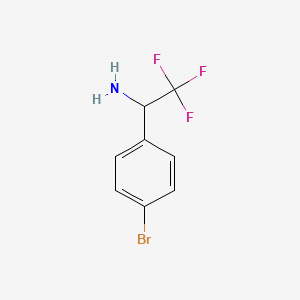
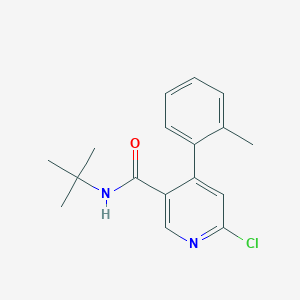
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
